molecular formula C14H28Br2O6 B1667897 Bromo-PEG6-bromide CAS No. 72713-23-6

Bromo-PEG6-bromide

Cat. No. B1667897
CAS RN: 72713-23-6
M. Wt: 452.18 g/mol
InChI Key: ODSLOCVIDIOUPB-UHFFFAOYSA-N
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Description

Bromo-PEG6-bromide, also known as 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, is a polyethylene glycol (PEG)-based PROTAC linker . It contains two bromide groups, which are very good leaving groups for nucleophilic substitution reactions . The hydrophilic PEG spacer increases its solubility in aqueous media .


Synthesis Analysis

Bromo-PEG6-bromide can be used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of Bromo-PEG6-bromide is C14H28Br2O6 . Its InChI code is 1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 . The molecular weight is 452.18 .


Chemical Reactions Analysis

The bromide (Br) groups in Bromo-PEG6-bromide are very good leaving groups for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

Bromo-PEG6-bromide is a liquid at room temperature . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

1. Nanotechnology and Biomedical Research

Bromo-PEG6-bromide plays a significant role in nanotechnology, particularly in the biomedical field. For example, in the study of gold nanorods for biomedical applications like diagnostics, bioimaging, and photothermal therapy, Bromo-PEG6-bromide derivatives such as PEG-functionalized graphene oxide have been used. These derivatives demonstrate excellent water solubility and generate cytotoxic singlet oxygen under light excitation, enhancing photodynamic therapy (PDT) efficacy against cancer cells (Tian et al., 2011).

2. Catalysis and Green Chemistry

Bromo-PEG6-bromide derivatives are also significant in catalysis, particularly in green chemistry. For example, a quaternary ammonium bromide covalently bound to polyethylene glycol (PEG) has been found to be an efficient and recyclable catalyst for the cycloaddition reaction of aziridines to CO2 (Du et al., 2008). Additionally, Bromo-PEG6-bromide derivatives have been utilized in the selective synthesis of 5-aryl-2-oxazolidinones from carbon dioxide and aziridines under solvent-free conditions, highlighting their role in environmentally friendly synthesis processes.

3. Polymer Science and Material Engineering

In polymer science and material engineering, Bromo-PEG6-bromide derivatives have been employed in the synthesis of complex polymeric structures. For instance, they have been used in the synthesis of three-arm polyethylene glycol by combining controlled anionic polymerization and ‘click’ chemistry (Cheng et al., 2010). This highlights the versatility of Bromo-PEG6-bromide in the development of advanced polymeric materials with specific architectures.

4. Environmental Applications

Bromo-PEG6-bromide derivatives have applications in environmental science as well. They have been utilized in studies related to the treatment of palm oil mill effluent, demonstrating their potential in wastewater treatment and environmental remediation processes (Idris et al., 2010).

properties

IUPAC Name

1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSLOCVIDIOUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)OCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Br2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG6-bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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